molecular formula C4H3Br2NS B1322216 2,5-Dibromo-4-methylthiazole CAS No. 79247-78-2

2,5-Dibromo-4-methylthiazole

Cat. No. B1322216
CAS RN: 79247-78-2
M. Wt: 256.95 g/mol
InChI Key: PVJMZIKWTNQXKO-UHFFFAOYSA-N
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Description

2,5-Dibromo-4-methylthiazole is a compound that falls within the broader class of thiazoles, which are heterocyclic compounds featuring a ring with sulfur and nitrogen as heteroatoms. The presence of bromine atoms at the 2 and 5 positions, along with a methyl group at the 4 position, makes it a derivative of thiazole with potential utility in various chemical syntheses and biological applications.

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. For instance, the reaction of 1-(methylthio)acetone with different nitriles in the presence of triflic anhydride can lead to the formation of 2-substituted 5-methyl-4-methylthio-1,3-oxazoles, which upon further modification could potentially yield 2,5-dibromo-4-methylthiazole derivatives . Another approach involves the use of 4-bis(methylthio)methylene-2-phenyloxazol-5-one as a versatile template for the synthesis of novel heterocyclic scaffolds, which could be adapted to synthesize the desired thiazole . Additionally, the synthesis of 2,4-disubstituted-5-acetoxythiazoles from substituted methyl benzoates could be a starting point for the synthesis of 2,5-dibromo-4-methylthiazole by introducing the appropriate substituents .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of a related compound, methyl-2-(5-(4-methoxybenzylidene)-2,4-dioxotetrahydrothiazole-3-yl)propionate, was confirmed by X-ray analysis . Similarly, the structure of 3-methylthio-4-phenyl-5-phenylamino-1,2,4-triazole and its hexabromotellurate salt was investigated, providing insights into the types of interactions within the crystal . These studies highlight the importance of structural analysis in understanding the properties of thiazole derivatives.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions. The methylthio group at the C4 position of the oxazole ring can be removed with Raney nickel to form 2-substituted 5-methyl-1,3-oxazoles . Oxidation of the MeS group with m-CPBA can yield 4-methylsulfonyl derivatives . Additionally, the reactivity of 3-methylthio-4-phenyl-5-phenylamino-1,2,4-triazole suggests that the sulfur atom is an active center for electrophilic and radical attacks . These reactions are crucial for the modification and functionalization of thiazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. For example, the antiproliferative activity of certain thiazole derivatives against various cancer cell lines has been evaluated, indicating potential biological applications . The presence of different aromatic moieties can lead to π-π stacking interactions, which are significant for the stability of the compounds in the solid state . The tautomerism of 1,2,4-triazoles, which are structurally related to thiazoles, has been studied, showing that the predominant tautomeric form depends on the electron-releasing or electron-withdrawing nature of the substituents . These properties are essential for understanding the behavior of thiazole derivatives in different environments.

Scientific Research Applications

Electrically Conducting Polymers

2,5-Dibromo-4-methylthiazole is a precursor in synthesizing polythiazoles like poly(thiazole-2,5-diyl) (PTz), which are notable for their potential in creating semiconducting materials. These materials exhibit conductivity and have promising applications in electronics due to their unique electrically conducting properties (Maruyama, Suganuma, & Yamamoto, 1995).

Solubility and Thermodynamic Modeling

The solubility of 2-amino-5-methylthiazole, a related compound, has been studied in various organic solvents. This research is crucial in understanding the thermodynamic properties and solubility behavior of thiazole derivatives, which can aid in the development of new pharmaceuticals and chemicals (Chen et al., 2017).

Corrosion Inhibition

Compounds derived from 4-methylthiazole, like 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, have been studied for their effectiveness in inhibiting corrosion in metals. Such compounds can provide significant protection against corrosion in acidic environments, making them valuable in industrial applications (Lagrenée et al., 2002).

Liquid Crystals and Photophysical Properties

Thiazole derivatives, such as 2,5-diarylethynyl-4-methylthiazole, have been synthesized and studied for their liquid crystal properties, specifically for their ability to exhibit the nematic phase. This research contributes to the development of new materials for display technologies (Lee & Yamamoto, 2001). Additionally, studies on 5-N-Arylamino-4-methylthiazoles have revealed their photophysical properties, providing insights into their potential use in optoelectronic applications (Murai et al., 2017).

Synthesis and Biological Evaluation

Research on the synthesis of various thiazole derivatives, such as 4-methylthiazole-5-carbohydrazide, and their biological evaluation highlights their potential in antimicrobial and antiviral activities. Such compounds are crucial for developing new therapeutic agents (Zhang, 2008).

Molecular Docking and Antioxidant Studies

The synthesis of thiazole-acetamide derivatives and their evaluation through molecular docking and in vitro antioxidant studies demonstrate the potential of thiazole compounds in developing new antioxidant agents. This research is significant in understanding the role of these compounds in combating oxidative stress-related diseases (Hossan, 2020).

Safety And Hazards

“2,5-Dibromo-4-methylthiazole” is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to GHS classification . It is toxic if swallowed (H301) and causes serious eye damage (H318) . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

2,5-dibromo-4-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Br2NS/c1-2-3(5)8-4(6)7-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJMZIKWTNQXKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Br2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801000356
Record name 2,5-Dibromo-4-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801000356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromo-4-methylthiazole

CAS RN

79247-78-2
Record name 2,5-Dibromo-4-methylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79247-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dibromo-4-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801000356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dibromo-4-methyl-1,3-thiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
CH Lee, T Yamamoto - … Crystals and Liquid Crystals Science and …, 2001 - Taylor & Francis
Liquid-crystalline 2,5-diarylethynyl-4-methylthiazole derivatives with bent-rod structures were prepared by a palladium-catalyzed cross-coupling reaction. The 2,5-diarylethynyl-4-…
Number of citations: 18 www.tandfonline.com
T Maruyama, H Suganuma, T Yamamoto - Synthetic metals, 1995 - Elsevier
Poly(thiazole-2,5-diyl) (PTz), poly(4-methylthiazole-2,5-diyl) (PMeTz) and poly(4,4′-dimethyl-2,2′-bithiazole-5,5′-diyl) (PMeBTz) are synthesized by dehalogenation …
Number of citations: 37 www.sciencedirect.com
PT Kaye, GD Meakins, C Willbe… - Journal of the Chemical …, 1981 - pubs.rsc.org
A series of alkyl thiazole-2-carboxylates containing a range of substituents at the 4- and 5-positions has been prepared. Solutions of these esters (mostly new compounds) show well …
Number of citations: 2 pubs.rsc.org
X Liu, Y Huang, Z Cao, C Weng, H Chen, S Tan - Polymer Chemistry, 2013 - pubs.rsc.org
Two new copolymers (PT-Tz-DTBT and PT-Tz-DTffBT) of benzo[1,2-b:4,5-b′]dithiophene and thiazole (Tz) with different conjugated side groups 4,7-dithien-5-yl-2,1,3-benzodiathiazole …
Number of citations: 17 pubs.rsc.org
A Arora - 2018 - search.proquest.com
We have conducted a systematic study of photocatalyst-mediated electron transfer from amines to 2-haloazoles with a particular interest in the nature, reactivity, and utility of the …
Number of citations: 2 search.proquest.com
K Teegardin - 2018 - search.proquest.com
Incorporation of fluorine into molecules can result in enhanced properties of functional molecules in a variety of fields. As such, there is great interest to synthesize organofluorines. The …
Number of citations: 2 search.proquest.com
B Iddon - Heterocycles, 1995 - library.navoiy-uni.uz
The metallation and halogen+ metal exchange reactions of isothiazoles (1, 2-thiazoles) and thiazoles (1.3-thiazoles) and the reactions of the resulting organornetnllic clerivutives, …
Number of citations: 26 library.navoiy-uni.uz
湊均 - YAKUGAKU ZASSHI, 1960 - jstage.jst.go.jp
Diazotization of 2-amino-4-methylthiazole (I) followed by bromine substitution afforded 2-bromo-4-methylthiazole (II) and 2, 5-dibromo-4-methylthiazole (III). In order to obtain (II) alone, …
Number of citations: 2 www.jstage.jst.go.jp

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